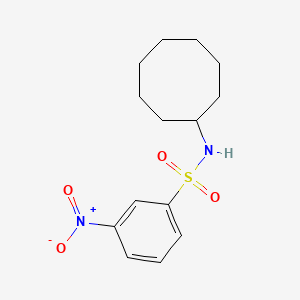![molecular formula C18H22N2O3S2 B5001021 N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5001021.png)
N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. In recent years, there has been increasing interest in the development of new drugs for the treatment of cancer, and MPT0B392 has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for the growth and survival of cancer cells. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is its relatively low toxicity compared to other anticancer agents. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its poor solubility, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide. These include further preclinical studies to better understand its mechanism of action and to optimize its efficacy. Clinical trials will also be needed to determine the safety and efficacy of this compound in humans. Additionally, studies to improve the solubility of this compound may lead to the development of more effective formulations of the compound.
Métodos De Síntesis
The synthesis of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This is followed by the reaction of the resulting compound with 2-[(3-methylbenzyl)thio]ethylamine to form the intermediate compound 4-nitrophenyl-{2-[(3-methylbenzyl)thio]ethyl}amine. The final step involves the reaction of the intermediate compound with sulfuryl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.
Propiedades
IUPAC Name |
N-[4-[2-[(3-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-4-3-5-16(12-14)13-24-11-10-19-25(22,23)18-8-6-17(7-9-18)20-15(2)21/h3-9,12,19H,10-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVWVUSFUCIUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5000944.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5000949.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)


![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![dimethyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5000992.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B5001000.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B5001005.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5001007.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-(4-phenoxyphenyl)acetamide](/img/structure/B5001010.png)
![2-{5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5001014.png)
